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Compound of Interest

Compound Name: CDD3505

Cat. No.: B1139368

In-Depth Technical Guide: CDD3505

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CDD3505, chemically known as 4-nitro-1-trityl-1H-imidazole, is a small molecule investigated
for its potential to modulate lipid profiles. Its primary mechanism of action involves the induction
of cytochrome P450 3A (CYP3A) enzymes, which are pivotal in the metabolism of a wide array
of endogenous and exogenous compounds. This document provides a comprehensive
overview of the chemical properties, mechanism of action, and experimental data related to
CDD3505, intended to serve as a technical resource for professionals in the field of drug
discovery and development.

Chemical Structure and Properties

CDD3505 is a derivative of nitroimidazole, characterized by a trityl group attached to the
imidazole ring. This structural feature significantly influences its physicochemical properties.

Table 1: Chemical and Physical Properties of CDD3505
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Property Value Source

4-nitro-1-(triphenylmethyl)-1H-

IUPAC Name imidazole N/A
Synonyms 4-nitro-1-trityl-1H-imidazole N/A
CAS Number 173865-33-3 [1]
Molecular Formula C22H17N302 [1]
Molecular Weight 355.39 g/mol [1]
Appearance White to off-white solid [1]
Solubility Soluble in DMSO [1]
Storage Store at -20°C [1]

Mechanism of Action: CYP3A Induction

The primary pharmacological effect of CDD3505 is the induction of CYP3A enzymes. This
induction is primarily mediated through the activation of the Pregnane X Receptor (PXR), a
nuclear receptor that plays a central role in sensing foreign compounds and upregulating the
expression of drug-metabolizing enzymes and transporters.[2][3][4][5][6]

Signaling Pathway

The activation of PXR by a ligand such as CDD3505 initiates a cascade of molecular events
leading to the increased transcription of the CYP3A4 gene. In its inactive state, PXR resides in
the cytoplasm. Upon ligand binding, PXR undergoes a conformational change, translocates to
the nucleus, and forms a heterodimer with the Retinoid X Receptor (RXR). This PXR/RXR
heterodimer then binds to specific DNA sequences known as PXR response elements (PXRES)
located in the promoter region of the CYP3A4 gene, thereby initiating its transcription.[4][5]
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CYP3A4 Induction Pathway via PXR Activation.

Experimental Data

While specific quantitative data for CDD3505's effect on CYP3A4 induction (e.g., ECso) and in
vivo elevation of HDL cholesterol are not readily available in the public domain, the following
sections outline the standard experimental protocols used to evaluate such compounds.

In Vitro CYP3A4 Induction Assay

The potential of a compound to induce CYP3A4 is typically assessed using primary human
hepatocytes or hepatoma cell lines like HepG2.[7][8] The assay measures the increase in
CYP3A4 enzyme activity or mRNA expression following treatment with the test compound.

Table 2: Representative In Vitro CYP3A4 Induction Data (Hypothetical for CDD3505)

Parameter Value

Cell Line Primary Human Hepatocytes

Incubation Time 72 hours

Endpoint CYP3A4 mRNA expression (fold change)
ECso [Data Not Available]

Emax [Data Not Available]
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In Vivo HDL Cholesterol Elevation Studies

Animal models, such as mice or rats, are commonly used to evaluate the in vivo efficacy of
compounds aimed at increasing HDL cholesterol levels.

Table 3: Representative In Vivo HDL Cholesterol Data (Hypothetical for CDD3505)

Parameter Value

Animal Model C57BL/6 Mice

] ] [Data Not Available] mg/kg, oral gavage, daily
Dosing Regimen

for 4 weeks
Endpoint Percent change in HDL-C from baseline
Result [Data Not Available]

Experimental Protocols
Synthesis of 4-nitro-1-trityl-1H-imidazole

A general method for the N-alkylation of 4-nitroimidazole can be adapted for the synthesis of
CDD3505. This typically involves the reaction of 4-nitroimidazole with trityl chloride in the
presence of a base.

Protocol:

e To a solution of 4-nitroimidazole in a suitable solvent (e.g., acetonitrile), add a base such as
potassium carbonate.

 Stir the mixture at room temperature for a designated period to deprotonate the imidazole
nitrogen.

e Add trityl chloride to the reaction mixture.
» Heat the reaction to 60°C and monitor its progress by thin-layer chromatography.

« Upon completion, the reaction is quenched, and the product is extracted and purified using
column chromatography.
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General Synthesis Workflow for CDD3505.

In Vitro CYP3A4 Induction Assay Protocol

This protocol outlines the measurement of CYP3A4 induction in primary human hepatocytes.
Materials:

o Cryopreserved primary human hepatocytes

e Plating medium and incubation medium

e CDD3505 (test compound)

» Rifampicin (positive control)[7]

e Vehicle control (e.g., 0.1% DMSO)

o CYP3A4 probe substrate (e.g., midazolam)

e LC-MS/MS system for metabolite analysis

Procedure:

Thaw and seed cryopreserved human hepatocytes in collagen-coated plates.

Allow cells to attach and form a monolayer.

Treat cells with varying concentrations of CDD3505, rifampicin, or vehicle control for 72
hours, with media changes every 24 hours.[8]

After the treatment period, incubate the cells with a CYP3A4 probe substrate.
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e Collect the supernatant and analyze the formation of the specific metabolite (e.g., 1'-
hydroxymidazolam) using LC-MS/MS to determine CYP3A4 activity.

 Alternatively, lyse the cells and perform qRT-PCR to measure the relative expression of
CYP3A4 mRNA.[8]
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Workflow for In Vitro CYP3A4 Induction Assay.

Conclusion
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CDD3505 is a CYP3A inducer with a proposed mechanism of action involving the activation of
the pregnane X receptor. While its chemical properties are defined, further public data on its in
vitro potency and in vivo efficacy are required to fully characterize its pharmacological profile.
The experimental protocols provided herein offer a framework for the continued investigation of
CDD3505 and other novel CYP3A inducers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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